4,5-Dichloro-2-methylbenzoic acid
Overview
Description
4,5-Dichloro-2-methylbenzoic acid is a chemical compound with the CAS Number: 5252-98-2. It has a molecular weight of 205.04 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6Cl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12). This code provides a specific representation of the molecule’s structure .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a boiling point of 332.2°C at 760 mmHg and a flash point of 154.7°C .Scientific Research Applications
Synthesis Applications
4,5-Dichloro-1,2-dicyanobenzene, derived from 4,5-dichloro-1,2-benzenedicarboxylic acid, which is related to 4,5-Dichloro-2-methylbenzoic acid, has been used in the synthesis of various organic compounds. This compound plays a critical role in nucleophilic displacement reactions leading to the formation of 4,5-bis(aryloxy)-, 4,5-bis(phenylthio)-, and 4,5-bis(propylthio)-1,2-dicyanobenzenes. These compounds are further utilized to create octasubstituted phthalocyanines (tetrabenzoporphyrazines), which have potential applications in various fields including materials science and organic electronics (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Analytical and Physical Chemistry
In another study, this compound and its related compounds have been analyzed for their solubility and chemical behavior in various solvents. This research is crucial for understanding the chemical properties and interactions of these compounds, which can have implications in areas such as solvent extraction, pharmaceutical formulation, and chemical synthesis. The study of these compounds' solubilities and their interaction with solvents like 2-ethyl-1-hexanol is essential for designing processes and products in chemical and pharmaceutical industries (Liu et al., 2020).
Crystallography and Material Science
The structural analysis of compounds related to this compound using X-ray powder diffraction has been a subject of study. This kind of analysis is significant in the field of material science and crystallography as it helps in understanding the crystal structure and properties of these compounds. Such studies are vital for the development of new materials with specific physical and chemical properties for use in various technological applications (Quevedo, Armas, & Marill, 1998).
Mechanism of Action
Target of Action
Benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree . This interaction could lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Given its chemical structure and the known effects of similar compounds, it may influence various cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Dichloro-2-methylbenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interaction with its targets .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
4,5-dichloro-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUULAHGVYKMTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451716 | |
Record name | 3,4-dichloro-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5252-98-2 | |
Record name | 3,4-dichloro-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.